![molecular formula C20H26N2O3S2 B5084383 N-benzyl-N-methyl-3-[1-(3-thienylsulfonyl)-4-piperidinyl]propanamide](/img/structure/B5084383.png)
N-benzyl-N-methyl-3-[1-(3-thienylsulfonyl)-4-piperidinyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-methyl-3-[1-(3-thienylsulfonyl)-4-piperidinyl]propanamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). It has shown promising results in preclinical studies for the treatment of various B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Mecanismo De Acción
N-benzyl-N-methyl-3-[1-(3-thienylsulfonyl)-4-piperidinyl]propanamide is a selective and irreversible inhibitor of BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway. BTK plays a crucial role in the survival, proliferation, and differentiation of B-cells. Inhibition of BTK by N-benzyl-N-methyl-3-[1-(3-thienylsulfonyl)-4-piperidinyl]propanamide leads to the disruption of BCR signaling, which ultimately results in the apoptosis of B-cells. N-benzyl-N-methyl-3-[1-(3-thienylsulfonyl)-4-piperidinyl]propanamide has also been shown to inhibit other downstream signaling pathways such as NF-κB and AKT, which are involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
N-benzyl-N-methyl-3-[1-(3-thienylsulfonyl)-4-piperidinyl]propanamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. It induces apoptosis of malignant B-cells and inhibits their proliferation and migration. In addition, N-benzyl-N-methyl-3-[1-(3-thienylsulfonyl)-4-piperidinyl]propanamide has also demonstrated anti-inflammatory effects in preclinical models of autoimmune diseases and inflammatory disorders. It reduces the production of pro-inflammatory cytokines and chemokines, and inhibits the activation of immune cells such as T-cells and macrophages.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-N-methyl-3-[1-(3-thienylsulfonyl)-4-piperidinyl]propanamide has several advantages for lab experiments. It is a highly selective and potent inhibitor of BTK, which makes it an ideal tool for studying the role of BTK in various diseases. It has also shown good pharmacokinetic properties in preclinical studies, which allows for easy administration and dosing. However, N-benzyl-N-methyl-3-[1-(3-thienylsulfonyl)-4-piperidinyl]propanamide has some limitations as well. It is not orally bioavailable and requires intravenous or subcutaneous administration. In addition, it has a short half-life in vivo, which requires frequent dosing.
Direcciones Futuras
For N-benzyl-N-methyl-3-[1-(3-thienylsulfonyl)-4-piperidinyl]propanamide include the evaluation of its efficacy in combination with other drugs, identification of biomarkers, development of new formulations, and investigation of its potential for the treatment of other diseases.
Métodos De Síntesis
The synthesis of N-benzyl-N-methyl-3-[1-(3-thienylsulfonyl)-4-piperidinyl]propanamide involves a series of chemical reactions starting from commercially available starting materials. The detailed procedure of the synthesis method is beyond the scope of this paper; however, it has been described in a patent application (US20170035767A1). The purity and quality of the synthesized N-benzyl-N-methyl-3-[1-(3-thienylsulfonyl)-4-piperidinyl]propanamide can be determined by various analytical techniques such as HPLC, NMR, and mass spectrometry.
Aplicaciones Científicas De Investigación
N-benzyl-N-methyl-3-[1-(3-thienylsulfonyl)-4-piperidinyl]propanamide has been extensively studied in preclinical models for the treatment of various diseases. It has shown potent activity against B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In addition, it has also demonstrated efficacy in preclinical models of autoimmune diseases and inflammatory disorders such as rheumatoid arthritis (RA) and lupus.
Propiedades
IUPAC Name |
N-benzyl-N-methyl-3-(1-thiophen-3-ylsulfonylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S2/c1-21(15-18-5-3-2-4-6-18)20(23)8-7-17-9-12-22(13-10-17)27(24,25)19-11-14-26-16-19/h2-6,11,14,16-17H,7-10,12-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZHTWQTOLXAFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CCC2CCN(CC2)S(=O)(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-methyl-3-[1-(3-thienylsulfonyl)-4-piperidinyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

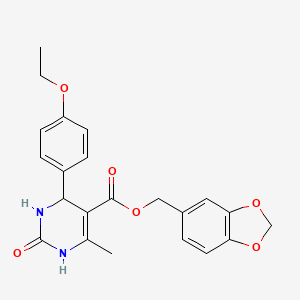
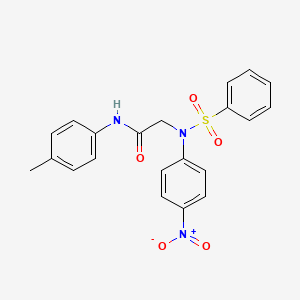
![(2-aminoethyl)(1,4-dioxaspiro[4.11]hexadec-2-ylmethyl)amine](/img/structure/B5084312.png)
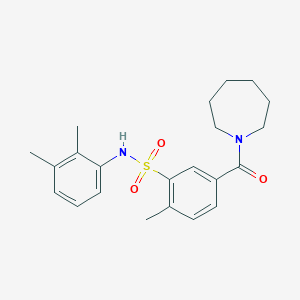
![3-methyl-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}-1-benzofuran-2-carboxamide](/img/structure/B5084320.png)
![1-methyl-2-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-benzimidazole](/img/structure/B5084324.png)
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B5084332.png)
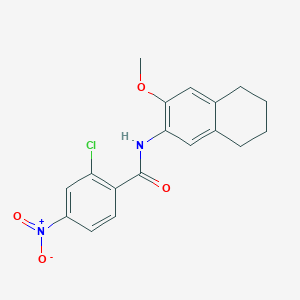
![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]isonicotinamide 1-oxide](/img/structure/B5084348.png)
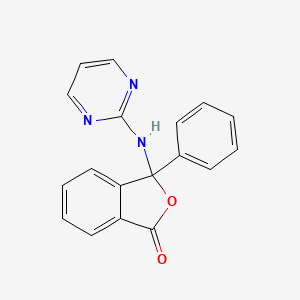
![N-(1,3-benzodioxol-5-ylmethyl)-2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5084354.png)
![6-[({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amino]nicotinamide](/img/structure/B5084356.png)
![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5084363.png)
![1-bromo-2-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B5084376.png)